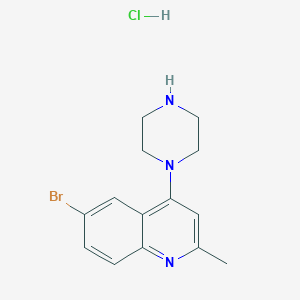

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the molecular formula C14H17BrClN3. It is a quinoline derivative that incorporates a piperazine moiety, making it a compound of interest in various scientific fields due to its potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide a variety of pathways to obtain the desired compound with high yields and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated parallel synthesis are employed to scale up the production while maintaining the quality of the compound .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride serves as a building block for the synthesis of therapeutic agents , particularly in the development of drugs targeting malaria and cancer. Its structural characteristics allow for modifications that can enhance efficacy against specific diseases.

Antimicrobial and Antiviral Studies

Research indicates that quinoline derivatives exhibit antimicrobial and antiviral properties . The compound is utilized in studies to evaluate its effectiveness against various pathogens, contributing to the development of new antimicrobial agents.

Pharmaceutical Industry

In the pharmaceutical sector, this compound acts as an intermediate in drug synthesis , facilitating drug discovery processes. It plays a crucial role in creating novel compounds with potential therapeutic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimalarial Activity | Evaluated the effectiveness against Plasmodium spp. | Demonstrated significant inhibitory effects on parasite growth, suggesting potential as an antimalarial agent. |

| Anticancer Properties | Investigated cytotoxicity against cancer cell lines | Showed promising results in reducing cell viability in various cancer types, indicating potential for further development as an anticancer drug. |

| Antimicrobial Testing | Assessed activity against bacterial strains | Exhibited broad-spectrum antimicrobial activity, supporting its use in developing new antibiotics. |

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride include:

3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic and antimicrobial activities.

Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole, which are used in various therapeutic applications.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a quinoline core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Actividad Biológica

6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a piperazine substituent, which is known to enhance biological activity in various contexts. The presence of the bromine atom and the methyl group further influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it modulates neurotransmitter systems and cellular signaling pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibiotic .

Antiviral Activity

In vitro studies have indicated potential antiviral effects, particularly against viruses such as dengue and Zika. The compound appears to inhibit viral replication at early stages of infection, suggesting a mechanism that interferes with viral entry or uncoating .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Research shows that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, studies have reported that it inhibits cell proliferation in breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against a panel of pathogens and found that this compound had a minimum inhibitory concentration (MIC) as low as 5 µg/mL against certain strains .

- Antiviral Mechanism : In research focused on dengue virus serotype 2 (DENV2), the compound demonstrated an IC50 value of 3.03 µM, indicating significant antiviral activity with minimal cytotoxicity (CC50 = 16.06 µM), resulting in a selectivity index (SI) of 5.30 .

- Cancer Cell Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 15 µM depending on the cell line used .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Other Metrics |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC = 5 µg/mL |

| Antiviral | DENV2 | Reduced viral replication | IC50 = 3.03 µM |

| Anticancer | Breast cancer cells | Induced apoptosis | IC50 = 10-15 µM |

Propiedades

IUPAC Name |

6-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3.ClH/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10;/h2-3,8-9,16H,4-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDECCUBVQULTGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)N3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.